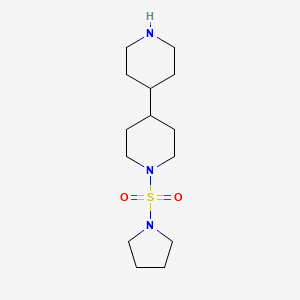

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2S/c18-20(19,16-9-1-2-10-16)17-11-5-14(6-12-17)13-3-7-15-8-4-13/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMDGDQORQOLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649259 | |

| Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000958-63-3 | |

| Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" molecular weight and formula

An In-depth Technical Guide to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Versatile Scaffold for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule's unique architecture, combining a rigid 4,4'-bipiperidine core with a flexible pyrrolidine-capped sulfonamide group, presents a compelling scaffold for library synthesis and lead optimization. This document details the molecule's core physicochemical properties, proposes a robust synthetic pathway with detailed protocols for characterization, and explores its potential applications in modern drug discovery paradigms. By deconstructing the structural rationale and providing actionable experimental methodologies, this guide serves as a valuable resource for researchers leveraging advanced heterocyclic scaffolds.

Core Molecular Profile

This compound is a specific chemical entity registered under CAS Number 1000958-63-3.[1][2][3] Its structure is defined by a central 4,4'-bipiperidine framework, where one of the piperidinyl nitrogen atoms is functionalized with a pyrrolidine-1-sulfonyl group. This substitution breaks the symmetry of the parent bipiperidine scaffold, offering a clear vector for further chemical modification on the remaining secondary amine.

The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000958-63-3 | [1][2][3][4] |

| Molecular Formula | C14H27N3O2S | [1][2][3] |

| Molecular Weight | 301.45 g/mol | [3] |

| Synonyms | 4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine; 1-(Pyrrolidine-1-sulfonyl)-[4,4']bipiperidinyl | [4] |

Rationale in Medicinal Chemistry: A Privileged Structural Amalgamation

The therapeutic potential of this compound stems from the proven utility of its constituent parts in drug design. Understanding the contribution of each moiety provides insight into its value as a scaffold.

-

The 4,4'-Bipiperidine Core : This rigid, saturated heterocyclic system serves as a robust three-dimensional scaffold. It positions substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets. The parent 4,4'-bipiperidine structure is a known building block in the synthesis of complex pharmaceuticals, including analogs of the topoisomerase I inhibitor Irinotecan.[5] Its rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic in lead optimization.

-

The Pyrrolidine Moiety : The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[6] Its non-planar, puckered conformation allows for efficient exploration of three-dimensional pharmacophore space.[6] The inclusion of this ring can enhance aqueous solubility, modulate the basicity of the neighboring nitrogen atom, and introduce a chiral center if substituted, which is often crucial for target selectivity.[7] Pyrrolidine-containing structures are prevalent in a vast range of approved drugs, highlighting their acceptance as privileged structures.[7]

-

The Sulfonamide Linker : The sulfonamide group is a classic pharmacophore and a highly stable, un-cleavable linker. It is a key feature in numerous antibacterial, diuretic, and anticonvulsant drugs. Its geometry and hydrogen bonding capabilities (the sulfonyl oxygens are strong hydrogen bond acceptors) allow it to serve as a versatile anchor within protein binding pockets.

The combination of these three motifs in a single, readily accessible molecule provides a powerful starting point for creating libraries of novel compounds for screening against various biological targets, from kinases to G-protein coupled receptors.[8][9]

Synthesis and Characterization

While this molecule is commercially available, an understanding of its synthesis is crucial for designing analogs or scaling up production. A logical and efficient synthetic approach involves the sulfonylation of the 4,4'-bipiperidine core.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the sulfonamide bond. This reveals two commercially available or readily synthesized precursors: 4,4'-bipiperidine and pyrrolidine-1-sulfonyl chloride. This approach is highly efficient as it forms the key bond in the final step.

Proposed Experimental Protocol: Synthesis

This protocol describes a standard procedure for the synthesis of a sulfonamide from a secondary amine and a sulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

Objective: To synthesize this compound.

Materials:

-

4,4'-Bipiperidine (1.0 eq)

-

Pyrrolidine-1-sulfonyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-bipiperidine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Sulfonyl Chloride Addition: Prepare a solution of pyrrolidine-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield the final product as a solid or oil.

Protocol for Structural Elucidation and Purity Assessment

Validation of the final compound's identity and purity is a non-negotiable step in chemical synthesis. A standard suite of analytical techniques must be employed.

Objective: To confirm the molecular structure and assess the purity of the synthesized compound.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound.

-

Protocol: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). Monitor the eluent using a UV detector (e.g., at 214 nm and 254 nm). Purity is calculated based on the relative area of the product peak. A purity level of >95% is typically required for biological screening.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 302.45. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous confirmation of the molecular structure.

-

¹H NMR Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show distinct signals corresponding to the protons on the pyrrolidine and bipiperidine rings. Integration of the peaks should match the number of protons in each environment.

-

¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals should correspond to the structure (expecting 14 distinct carbon environments).

-

Potential Applications in Drug Development

Given its structural features, this compound is an ideal candidate for several drug discovery applications:

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used as a larger, more complex fragment in FBDD screening campaigns. Its defined 3D structure and multiple functional groups provide a rich starting point for growing into a lead compound.

-

Scaffold for Library Synthesis: The free secondary amine on the second piperidine ring is a prime handle for diversification. A wide array of chemical moieties can be introduced via reactions such as acylation, alkylation, reductive amination, or arylation, rapidly generating a library of related compounds for high-throughput screening.

-

Lead Optimization: In an existing drug discovery program, this scaffold could be introduced to replace a less optimal core. Its rigidity can help lock in a bioactive conformation, while the pyrrolidine-sulfonamide group can be used to fine-tune physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability.

The structural motifs present suggest potential utility in targeting CNS disorders, inflammatory diseases, and oncology, areas where piperidine and pyrrolidine scaffolds have historically found success.[10][11]

Conclusion

This compound is more than just a chemical entity; it is a well-designed tool for the modern medicinal chemist. Its combination of a rigid core, a privileged heterocyclic moiety, and a versatile chemical linker provides a robust platform for the discovery and development of novel therapeutics. The straightforward and logical synthetic route, coupled with standard analytical validation procedures, makes this scaffold and its future derivatives highly accessible for research and development programs. As the demand for novel chemical matter with favorable drug-like properties continues to grow, scaffolds like this will remain indispensable to the drug discovery process.

References

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

-

CAS Standard Information Network. (n.d.). 1000958-63-3_this compound(SALTDATA: FREE) Standard. Retrieved from [Link]

-

Konecny, A., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

-

Conti, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

- Google Patents. (2010). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

-

PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound(SALTDATA: FREE) CAS#: 1000958-63-3 [chemicalbook.com]

- 4. This compound(SALTDATA: FREE)_cas号1000958-63-3_4-piperidin-4-yl-1-py - CAS信息网 [cas-news.com]

- 5. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine in a range of common organic solvents. As a key intermediate in pharmaceutical synthesis, understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document details the physicochemical properties of the compound, presents quantitative solubility data, and describes the rigorous experimental methodology used for its determination. The well-established isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensures the reliability and accuracy of the presented data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No. 1000958-63-3) is a complex heterocyclic molecule featuring a bipiperidine core functionalized with a pyrrolidinylsulfonyl group.[1][2][3] Its structure, combining a bulky, largely non-polar bipiperidine framework with a polar sulfonamide moiety, suggests a nuanced solubility profile. In drug discovery and development, solubility is a fundamental physicochemical property that profoundly influences a compound's utility. Poor solubility can hinder synthetic reactions, complicate purification, and lead to significant challenges in formulation, ultimately affecting bioavailability and therapeutic efficacy.[4] Therefore, a detailed understanding of this molecule's behavior in various organic solvents is paramount for its effective application.

Physicochemical Characterization

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent properties.

The molecule's structure reveals two distinct regions influencing its solubility:

-

The 4,4'-Bipiperidine Core: This large, saturated heterocyclic system is predominantly non-polar and hydrophobic.

-

The Pyrrolidin-1-ylsulfonyl Group: The sulfonamide group (-SO₂N<) introduces significant polarity and is a hydrogen bond acceptor. The pyrrolidine ring adds to the steric bulk.

This duality predicts that the molecule's solubility will be highly dependent on the solvent's own properties, in line with the fundamental principle of "like dissolves like".[5][6][7] Polar solvents are expected to interact favorably with the sulfonamide group, while non-polar solvents may better solvate the bipiperidine backbone.

Solubility Profile in Common Organic Solvents

The solubility of this compound was determined at ambient temperature (25 °C). The results are summarized in the table below.

Table 1: Quantitative Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Classification |

| Protic | Methanol | 32.7 | > 100 | Very Soluble |

| Ethanol | 24.5 | ~75 | Freely Soluble | |

| Isopropanol | 19.9 | ~20 | Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Very Soluble | |

| Acetonitrile | 37.5 | ~35 | Freely Soluble | |

| Acetone | 20.7 | ~15 | Soluble | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | > 100 | Very Soluble |

| Chloroform | 4.8 | ~80 | Freely Soluble | |

| Ester | Ethyl Acetate | 6.0 | ~5 | Sparingly Soluble |

| Hydrocarbon | Toluene | 2.4 | < 1 | Slightly Soluble |

| Heptane | 1.9 | < 0.1 | Very Slightly Soluble |

Analysis of Trends: The data clearly indicate that this compound exhibits the highest solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like methanol. This is attributed to strong dipole-dipole interactions and, in the case of methanol, hydrogen bonding with the sulfonamide group.[8] Chlorinated solvents also prove effective, likely due to their ability to solvate the entire molecule effectively. Conversely, solubility drops significantly in less polar solvents like ethyl acetate and is extremely poor in non-polar hydrocarbon solvents such as toluene and heptane, which cannot effectively solvate the polar sulfonamide moiety.[6]

Methodology for Solubility Determination

To ensure the scientific integrity and reproducibility of the data, a rigorous and well-validated methodology was employed.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[9][10] The principle involves adding an excess of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility. This method is robust and provides a true measure of thermodynamic solubility, which is critical for physical chemistry and formulation studies.[4][11] The Organisation for Economic Co-operation and Development (OECD) recommends this method in its guidelines for chemical testing.[12][13][14][15]

Experimental Protocol

-

Preparation: For each solvent, an excess amount of crystalline this compound (approx. 200 mg) was added to a 10 mL glass vial.

-

Solvent Addition: A precise volume (5.0 mL) of the respective organic solvent was added to each vial.

-

Equilibration: The vials were sealed and placed in an orbital shaker set to a constant temperature of 25 °C and agitated for 24 hours. This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved phases.[11]

-

Phase Separation: After 24 hours, the agitation was stopped, and the vials were left undisturbed for an additional 2 hours to allow undissolved solids to settle.

-

Sampling: A sample of the supernatant was carefully withdrawn using a syringe fitted with a 0.22 µm PTFE syringe filter to remove all particulate matter.

-

Dilution: The clear filtrate was accurately diluted with an appropriate mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: The concentration of the diluted sample was determined by HPLC-UV analysis.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision, sensitivity, and reliability in quantifying chemical compounds.[16][17][18][19]

-

Instrument: Agilent 1260 Infinity II HPLC System with UV Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Validation: The method was validated by constructing a calibration curve using standards of known concentrations. A linear regression of the curve (R² > 0.999) confirmed the accuracy and precision of the quantification method, ensuring the trustworthiness of the solubility measurements.[17][20]

Visualization of Key Processes

To better illustrate the workflow and underlying principles, the following diagrams are provided.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the isothermal shake-flask solubility determination protocol.

Caption: Isothermal Shake-Flask Experimental Workflow.

Solute-Solvent Interaction Model

This diagram illustrates the relationship between the molecular features of this compound and solvent polarity.

Caption: Influence of Molecular Polarity on Solubility.

Conclusion and Practical Implications

The empirical data presented in this guide demonstrate that this compound is a compound with a broad solubility range, showing high solubility in polar protic, polar aprotic, and chlorinated organic solvents, and poor solubility in non-polar hydrocarbon solvents. This information is of direct practical value:

-

For Synthetic Chemists: Solvents like DCM, DMF, and Methanol are excellent choices for reaction media.

-

For Process Development: The low solubility in hydrocarbons like heptane suggests its potential use as an anti-solvent for crystallization and purification. A solvent/anti-solvent system (e.g., DCM/Heptane) could be highly effective.

-

For Formulation Scientists: The high solubility in DMSO is relevant for preparing high-concentration stock solutions for in-vitro screening assays.

By providing reliable, quantitative data grounded in a robust experimental framework, this guide serves as an essential resource for scientists and researchers, enabling more informed and efficient development pathways for projects involving this compound.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

ChemistryTalk. Solubility and Polarity. [Link]

-

OECD iLibrary. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ReAgent. How is liquid chromatography used in the pharmaceutical industry?. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

-

PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

-

Drawell. Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. [Link]

- Bergstrom, C. A. S., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 93(5), 1093-1108.

-

Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

YouTube. How Do Polar Solvents Dissolve Polar Solutes?. [Link]

-

ResearchGate. Principles of Solubility and Solutions. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

-

The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

-

UNAM. Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. [Link]

Sources

- 1. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. You are being redirected... [hit2lead.com]

- 3. This compound(SALTDATA: FREE) CAS#: 1000958-63-3 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. labinsights.nl [labinsights.nl]

- 17. njlabs.com [njlabs.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 20. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Spectral Analysis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the anticipated spectral data for the novel compound 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine. In the absence of direct experimental spectra for this specific molecule, this document synthesizes data from closely related structures to offer a predictive yet scientifically grounded overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and similar sulfonamide derivatives. Methodologies for spectral data acquisition, based on established protocols for analogous compounds, are also detailed.

Introduction: The Significance of this compound

The fusion of a bipiperidine moiety with a pyrrolidinylsulfonyl group in this compound results in a molecule of significant interest within contemporary drug discovery. Sulfonamide-containing compounds are a cornerstone of pharmacology, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and anticancer properties[1]. The piperidine and bipiperidine scaffolds are also prevalent in centrally active pharmaceuticals. Therefore, a comprehensive understanding of the structural and electronic properties of this compound through spectral analysis is paramount for its development and application.

This guide provides a predictive framework for the spectral characterization of this molecule, leveraging empirical data from analogous sulfonamides and piperidine-containing structures to ensure a high degree of accuracy and utility for the research community.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related piperidine and pyrrolidine structures, the following proton (¹H) and carbon (¹³C) NMR spectral data are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine and the two piperidine rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrolidine CH₂ (α to N) | 3.2 - 3.4 | Triplet | Deshielded by the adjacent nitrogen and sulfonyl group. |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.0 | Multiplet | |

| Piperidine CH (at junction) | 2.5 - 2.7 | Multiplet | |

| Piperidine CH₂ (axial, α to N-SO₂) | 3.6 - 3.8 | Multiplet | Significantly deshielded by the sulfonyl group. |

| Piperidine CH₂ (equatorial, α to N-SO₂) | 2.8 - 3.0 | Multiplet | |

| Piperidine CH₂ (β to N-SO₂) | 1.6 - 1.8 | Multiplet | |

| Piperidine CH₂ (α to NH) | 3.0 - 3.2 | Multiplet | |

| Piperidine CH₂ (β to NH) | 1.4 - 1.6 | Multiplet | |

| Piperidine NH | 1.5 - 2.5 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine C (α to N) | 48 - 50 |

| Pyrrolidine C (β to N) | 25 - 27 |

| Piperidine C (at junction) | 40 - 42 |

| Piperidine C (α to N-SO₂) | 45 - 47 |

| Piperidine C (β to N-SO₂) | 28 - 30 |

| Piperidine C (α to NH) | 49 - 51 |

| Piperidine C (β to NH) | 32 - 34 |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for compounds of this nature is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband observe probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and amine functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (secondary amine) | 3300 - 3500 (broad) | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| S=O (sulfonyl) | 1320 - 1360 and 1140 - 1180 | Asymmetric and Symmetric Stretching |

| S-N (sulfonamide) | 900 - 950 | Stretching |

| C-N (amine) | 1020 - 1250 | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The IR spectrum of related sulfonamides often shows strong absorption bands for the sulfonyl group[2].

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₁₄H₂₇N₃O₂S

-

Predicted Molecular Ion Peak (M⁺): m/z = 301 (or 302 for [M+H]⁺ in ESI)

The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) is expected to involve the cleavage of the sulfonamide bond and fragmentation of the bipiperidine and pyrrolidine rings. Key predicted fragments include:

| m/z | Predicted Fragment |

| 232 | [M - C₄H₇N]⁺ (Loss of pyrrolidine) |

| 167 | [C₁₀H₁₉N₂]⁺ (Bipiperidine cation) |

| 134 | [C₄H₈NO₂S]⁺ (Pyrrolidinylsulfonyl cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, which would result in more extensive fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To obtain detailed structural information, tandem mass spectrometry can be performed. The precursor ion (e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID) or other fragmentation techniques to generate a product ion spectrum. Ultraviolet photodissociation (UVPD) can be a powerful alternative for molecules containing pyrrolidine and piperidine rings, as it can generate more structurally informative fragment ions compared to traditional collision-based methods[5].

Integrated Analytical Workflow

A comprehensive characterization of this compound necessitates an integrated approach, utilizing the strengths of each analytical technique.

Figure 1: A comprehensive workflow for the synthesis, purification, and structural characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While direct experimental data is not yet publicly available, the insights drawn from analogous structures offer a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectral data, which is essential for advancing the development of new therapeutics. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical studies.

References

-

Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(15), 8569-8573. [Link][2][6][7]

-

Guan, A., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link][1]

-

Zhang, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link][5]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. You are being redirected... [hit2lead.com]

- 5. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds often leads to novel molecular entities with significant therapeutic potential. 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine represents such a molecule, integrating the robust and versatile 4,4'-bipiperidine core with a pyrrolidine-1-sulfonamide moiety. The 4,4'-bipiperidine structure is a key building block in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The piperidine ring is a ubiquitous feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] Concurrently, the pyrrolidine ring is another highly favored scaffold in drug design, known for its contribution to molecular three-dimensionality and stereochemical diversity.[3] The sulfonamide linkage provides a stable and synthetically accessible means to connect these two fragments, often imparting specific physicochemical and biological characteristics.

This technical guide provides a comprehensive analysis of this compound, covering its chemical structure, stereochemical considerations, a plausible synthetic route, and its physicochemical properties. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound with the chemical formula C14H27N3O2S and a molecular weight of approximately 301.45 g/mol .[4][5] Its unique architecture features a central 4,4'-bipiperidine core where one of the piperidinyl nitrogen atoms is functionalized with a pyrrolidin-1-ylsulfonyl group.

-

IUPAC Name: this compound

-

Molecular Weight: 301.45 g/mol [4]

The structure is characterized by the robust C(sp³)-C(sp³) single bond linking the two piperidine rings at their 4-positions. One piperidine nitrogen remains as a secondary amine, offering a potential site for further functionalization, while the other is converted to a sulfonamide.

Caption: Chemical structure of this compound.

Stereochemical Analysis

A critical aspect of drug design is understanding the stereochemistry of a molecule, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. For this compound, the core 4,4'-bipiperidine scaffold presents interesting stereochemical considerations.

The connection between the two piperidine rings is a single C-C bond, allowing for rotation. However, the primary stereochemical question arises from the conformation of the piperidine rings and the orientation of the substituents at the chiral centers that would be created upon substitution. In the case of the parent 4,4'-bipiperidine, the molecule is achiral due to the presence of planes of symmetry.

Upon monosubstitution on one of the nitrogen atoms, as in this compound, the molecule remains achiral. This is because no stereocenters are generated. The carbon atoms at the 4 and 4' positions are not chiral centers. The overall molecule possesses a plane of symmetry that bisects the C4-C4' bond and the two piperidine rings when they adopt a symmetric conformation. Therefore, this compound exists as a single, achiral compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the predicted and known physicochemical properties of this compound is presented below. These values are crucial for assessing its drug-likeness and potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C14H27N3O2S | [4][5] |

| Molecular Weight | 301.45 g/mol | [4] |

| LogP (predicted) | 0.93 | [6] |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bonds | 2 | Predicted |

| CAS Number | 1000958-63-3 | [4][5] |

The predicted LogP value of 0.93 suggests that the molecule has a balanced lipophilicity, which is often favorable for drug candidates. The number of hydrogen bond donors and acceptors falls within the typical ranges for orally bioavailable drugs, according to Lipinski's rule of five.

Proposed Synthesis Protocol

Step 1: Synthesis of 4,4'-Bipiperidine (if not commercially available)

The starting material, 4,4'-bipiperidine, can be synthesized via several reported methods. One common approach involves the reductive coupling of 4-piperidone. Alternatively, a method described in a Chinese patent involves a multi-step synthesis starting from benzylamine and methyl acrylate.[7] For the purpose of this guide, we will assume 4,4'-bipiperidine is available as a starting material.

Step 2: Sulfonylation of 4,4'-Bipiperidine

The key transformation is the sulfonylation of one of the secondary amine groups of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.

Caption: Proposed synthesis workflow for this compound.

Experimental Procedure:

-

Reaction Setup: To a solution of 4,4'-bipiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) or diisopropylethylamine (DIPEA).

-

Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The use of one equivalent of the sulfonylating agent is crucial to favor monosubstitution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Causality behind Experimental Choices:

-

Solvent: An aprotic solvent like DCM is chosen to prevent reaction with the sulfonyl chloride.

-

Base: A tertiary amine base is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

-

Temperature: The initial low temperature helps to control the exothermic reaction and minimize side products.

-

Stoichiometry: Using a 1:1 molar ratio of the reactants favors the formation of the mono-sulfonated product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected features can be predicted based on its structure.

-

¹H NMR: The spectrum would be complex due to the numerous aliphatic protons in the two piperidine rings and the pyrrolidine ring. One would expect to see a signal for the N-H proton of the unsubstituted piperidine. The protons on the carbons adjacent to the sulfonamide nitrogen would likely be shifted downfield compared to those in the unsubstituted piperidine ring.

-

¹³C NMR: The spectrum would show signals for the 14 carbon atoms. The carbons of the piperidine ring bearing the sulfonamide group would have different chemical shifts compared to the carbons of the other piperidine ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine, C-H stretching for the aliphatic rings, and characteristic strong S=O stretching bands for the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 301.45).

Potential Applications in Drug Discovery

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The 4,4'-bipiperidine core is a known scaffold for central nervous system (CNS) active agents. The addition of the pyrrolidine-sulfonamide group can modulate the physicochemical properties and introduce new interactions with biological targets.

Derivatives of piperidine and pyrrolidine are widely explored for various therapeutic applications, including as anticancer, antiviral, and antidiabetic agents.[3] Specifically, sulfonamide derivatives of these heterocycles have shown promise as inhibitors of various enzymes. The presence of the free secondary amine provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could involve acylation, alkylation, or arylation to explore different chemical spaces and optimize biological activity.

Conclusion

This compound is a synthetically accessible, achiral molecule that combines several privileged fragments in medicinal chemistry. Its balanced physicochemical properties and the potential for further derivatization make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, stereochemistry, and a practical approach to its synthesis, which should aid researchers in their drug discovery efforts.

References

-

Hughes, T. A., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10122-10136. [Link]

-

PubChem. 4,4'-Bipiperidine. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

- Google Patents. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it.

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

- Google Patents. US7034158B2 - Method of producing biperiden I.

-

Al-Zoubi, R. M., et al. (2023). A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. Scientific Reports, 13(1), 1835. [Link]

- Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

PubChem. 1,4'-Bipiperidine. [Link]

-

Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848. [Link]

-

Al-Ostath, O. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27531. [Link]

-

Hájková, Z., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 64(13), 9318-9336. [Link]

-

Reddy, A. S., et al. (2012). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]

-

O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30206-30225. [Link]

-

Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 92, 455-465. [Link]

-

Chem-Impex. 4,4'-Bipiperidine. [Link]

-

Wang, Y., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3700. [Link]

-

Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 230, 114101. [Link]

-

Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

Sources

- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(SALTDATA: FREE) CAS#: 1000958-63-3 [chemicalbook.com]

- 5. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. You are being redirected... [hit2lead.com]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

Navigating the Safety Profile of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Deconstructing the Hazard: A Structural Approach to Safety Assessment

The chemical structure of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine dictates its potential hazards. By examining the toxicological and safety data of its core components, we can build a comprehensive safety profile.

-

The Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine known for its hazardous properties. It is a flammable liquid and vapor that can cause severe skin and eye burns.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of this functional group suggests that this compound may share similar corrosive and toxic properties.

-

The Sulfonyl Group: The sulfonyl group, in this case part of a sulfonamide linkage, is a common functional group in pharmaceuticals. While the sulfonamide linkage itself is generally stable, related sulfonyl-containing compounds like sulfonyl chlorides are known to be water-reactive and corrosive.[3][4] Though less reactive, the potential for irritation and sensitization from the sulfonamide should not be dismissed.

-

The 4,4'-Bipiperidine Core: The bipiperidine structure is composed of two connected piperidine rings. Piperidine itself is a flammable and corrosive liquid that can cause severe skin and eye irritation.[5][6][7] Inhalation can lead to respiratory tract irritation.[7] Derivatives of piperidine are prevalent in pharmaceuticals and often exhibit a range of biological activities and associated toxicities.[8][9] Therefore, the bipiperidine core likely contributes to the overall irritant and potentially toxic nature of the target molecule.

Based on this analysis, this compound should be handled as a potentially corrosive, irritant, and toxic substance.

Physical and Chemical Characteristics

While specific experimental data for this compound is limited, some basic properties can be referenced from available sources.

| Property | Value | Source |

| CAS Number | 1000958-63-3 | [10][11][12] |

| Molecular Formula | C14H27N3O2S | [10][11][12] |

| Molecular Weight | 301.45 g/mol | [10][11][12] |

| Appearance | Likely a solid at room temperature | [11] |

Hazard Identification and Classification: A Predictive Assessment

Given the absence of a formal GHS classification, a precautionary approach is warranted. Based on the hazards of its components, the following classifications should be assumed:

-

Skin Corrosion/Irritation: Category 1B or 2. The pyrrolidine and bipiperidine moieties strongly suggest corrosive or irritant properties.[1][2][5][7]

-

Serious Eye Damage/Irritation: Category 1 or 2. Consistent with the corrosive nature of its amine components.[1][2][5][7]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Pyrrolidine is known to be harmful by all routes of exposure.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). Inhalation of dust or aerosols may cause respiratory irritation.[1][7]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential for Direct Contact

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the lack of specific breakthrough data, it is advisable to double-glove.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram outlines a recommended workflow for the safe handling of this compound.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemos.de [chemos.de]

- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. You are being redirected... [hit2lead.com]

- 12. This compound(SALTDATA: FREE) CAS#: 1000958-63-3 [chemicalbook.com]

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold for Novel Therapeutics

In the landscape of modern drug discovery, the strategic design of novel molecular entities with desirable pharmacological properties is paramount. The compound 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine emerges as a molecule of significant interest, embodying a confluence of structural motifs known for their favorable biological activities. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in the established pharmacology of its constituent moieties: the 4,4'-bipiperidine core, the pyrrolidine ring, and the sulfonamide linker. While direct research on this specific molecule is nascent, a comprehensive analysis of its components allows for the formulation of robust hypotheses regarding its therapeutic potential, primarily in the realms of central nervous system (CNS) disorders and metabolic diseases.

The 4,4'-bipiperidine framework is recognized as a "privileged structure" in medicinal chemistry, lauded for its versatility as a scaffold in developing therapeutics, particularly for neurological conditions.[1] Similarly, the piperidine ring is a frequent feature in a multitude of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring is another nitrogen heterocycle extensively utilized by medicinal chemists to create treatments for a wide array of human diseases.[2] This guide will dissect the synthesis, physicochemical properties, and inferred pharmacological activities of this compound, offering a roadmap for its investigation as a novel drug candidate.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| CAS Number | 1000958-63-3 | [3] |

| Molecular Formula | C14H27N3O2S | [3] |

| Molecular Weight | 301.45 g/mol | [3] |

| LogP (calculated) | 0.93 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and well-established chemical transformation: the reaction of a sulfonyl chloride with a secondary amine to form a sulfonamide. This reaction is a cornerstone of medicinal chemistry, valued for its high efficiency and reliability.

Proposed Synthetic Protocol

Reaction:

Step-by-Step Methodology:

-

Dissolution: Dissolve 4,4'-bipiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic nature of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Potential Research Applications: A Hypothesis-Driven Approach

The true potential of this compound lies in the synergistic interplay of its structural components. Based on the known pharmacology of related compounds, we can postulate several promising avenues for investigation.

Central Nervous System (CNS) Disorders

The 4,4'-bipiperidine scaffold is a well-established pharmacophore in CNS drug discovery.[1] Its rigid, yet conformationally adaptable structure allows for precise orientation of substituents to interact with various CNS targets. The inclusion of this moiety in this compound strongly suggests its potential as a CNS-active agent.

-

Cognition Enhancement: Derivatives of 4-aminopiperidine have demonstrated potent cognition-enhancing activity in preclinical models.[5] The structural similarity of the 4,4'-bipiperidine core suggests that compounds based on this scaffold could modulate neuronal pathways involved in learning and memory, making them potential candidates for treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease.

-

Neurodegenerative Diseases: The development of PET tracers for imaging tau aggregates in Alzheimer's disease has utilized scaffolds that can cross the blood-brain barrier and bind to specific protein targets.[6] The lipophilicity and structural features of this compound make it a candidate for investigation as a novel PET tracer or as a therapeutic agent aimed at mitigating neuroinflammation or protein aggregation.

-

Psychiatric Disorders: Piperazine derivatives, which share structural similarities with piperidines, are widely used in the treatment of various CNS disorders, including anxiety and mental disorders, due to their ability to cross the blood-brain barrier.[7] This further supports the potential for this compound to be explored for its effects on mood and behavior.

Metabolic Diseases

The presence of the sulfonamide group, reminiscent of the sulfonylurea class of drugs, opens up the possibility of applications in metabolic disorders, particularly type 2 diabetes.

-

Hypoglycemic Activity: Sulfonylureas are a well-established class of oral hypoglycemic agents that function by stimulating insulin secretion from pancreatic β-cells.[8][9] They achieve this by inhibiting ATP-sensitive potassium channels in the β-cell membrane.[9] The pyrrolidin-1-ylsulfonyl moiety in the target molecule could potentially mimic this action, leading to a glucose-lowering effect.

-

PPARγ Agonism: Some second-generation sulfonylureas have been shown to exhibit peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity.[10] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. Investigating the interaction of this compound with PPARγ could reveal a novel mechanism of action for this compound class in metabolic disease.

Anti-inflammatory and Anticancer Applications

The pyrrolidinylsulfonyl and sulfonamide functionalities have been incorporated into molecules with demonstrated anti-inflammatory and anticancer properties.

-

Kinase Inhibition: The 4-(pyrrolidin-1-ylsulfonyl)aniline substituent has been a key feature in the development of inhibitors of FLT3-ITD kinase, a target in acute myeloid leukemia.[11] This suggests that the pyrrolidin-1-ylsulfonyl group can be a valuable pharmacophore for targeting kinases involved in cancer signaling pathways.

-

Anti-inflammatory Activity: Various sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory effects.[12] The mechanism often involves the modulation of inflammatory pathways, and the combination of the sulfonamide with the bipiperidine scaffold could lead to novel anti-inflammatory agents.

Experimental Workflows for Target Validation

To substantiate the hypothesized therapeutic applications, a structured experimental approach is essential.

CNS Activity Workflow

Caption: Workflow for evaluating CNS activity.

Metabolic Disease Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. This compound,(CAS# 1000958-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. PPARγ Agonistic Activity of Sulphonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine" role as a synthetic intermediate

An In-depth Technical Guide: 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine as a Strategic Synthetic Intermediate in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from pre-functionalized, high-value building blocks is a cornerstone of efficient drug discovery. This guide focuses on This compound , a synthetic intermediate that marries two critical pharmacophoric elements: the rigid, three-dimensional 4,4'-bipiperidine scaffold and the electronically distinct N-sulfonylpyrrolidine moiety. While direct literature on this specific combination is nascent, its strategic value can be inferred from the well-documented roles of its constituent parts. This whitepaper will elucidate the rationale behind its design, propose a robust synthetic pathway, and explore its potential applications as a versatile intermediate for creating novel therapeutics, particularly in areas such as kinase inhibition and CNS-acting agents. We will delve into the causality behind its use, providing detailed protocols and logical workflows to empower researchers in leveraging this and similar scaffolds in their drug development programs.

Part 1: Deconstructing the Core: Foundational Scaffolds in Medicinal Chemistry

The design of this compound is a deliberate act of molecular engineering, combining two scaffolds that each contribute unique and valuable properties to a potential drug candidate.

The 4,4'-Bipiperidine Moiety: A Framework for 3D Exploration

The 4,4'-bipiperidine core is a highly sought-after structural motif in drug design. Unlike flat, aromatic rings, its saturated, bicyclic nature provides a rigid, well-defined three-dimensional geometry. This is critical for optimizing interactions within the complex topography of biological targets like enzyme active sites and receptor binding pockets.

Key Attributes:

-

Structural Rigidity: The direct linkage between the two piperidine rings restricts conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

-

Vectorial Diversity: The two nitrogen atoms and the axial/equatorial positions on the rings offer distinct vectors for substitution, allowing chemists to systematically explore the surrounding pharmacophoric space.

-

Proven Clinical Relevance: The 4,4'-bipiperidine scaffold is a key component in a variety of pharmaceuticals, including agents targeting neurological disorders, analgesics, and anti-inflammatory drugs.[1] Its stability and established synthetic handle make it a reliable building block in pharmaceutical development.[1] For instance, the related intermediate, [1,4′]bipiperidinyl-1′-carbonyl chloride, is a crucial precursor in the synthesis of the anticancer drug irinotecan.[2]

The N-Sulfonylpyrrolidine Group: A Modulator of Physicochemical Properties

The introduction of an N-sulfonylpyrrolidine group onto one of the piperidine nitrogens is not merely a blocking strategy; it is a functional modification designed to fine-tune the molecule's properties.

Key Attributes:

-

Bioisosteric Replacement: The N-acyl sulfonamide group is a well-established bioisostere of carboxylic acids.[3] It mimics the hydrogen bonding geometry of a carboxylate but offers superior hydrolytic and enzymatic stability, making it an attractive feature for improving a drug's metabolic profile.[3]

-

Modulation of Basicity: Sulfonylation significantly reduces the basicity of the nitrogen atom it is attached to, rendering it effectively neutral and non-ionizable at physiological pH. This leaves the nitrogen on the second piperidine ring as the primary basic center, a crucial feature for controlling target engagement and pharmacokinetic properties like cell permeability and solubility.

-

Favorable Pharmacokinetics: The pyrrolidine ring is a popular N-heterocycle in drug discovery, valued for its ability to increase 3D character and improve properties such as solubility and metabolic stability.[4] Its documented use in potent kinase inhibitors, such as those targeting FLT3-ITD in acute myeloid leukemia, underscores its value in modern oncology research.[5]

Part 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not publicly available, a robust and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most direct approach is the sulfonylation of the commercially available 4,4'-bipiperidine.

Proposed Synthetic Strategy: Nucleophilic Substitution

The synthesis hinges on the reaction of one of the secondary amine nitrogens of 4,4'-bipiperidine with pyrrolidine-1-sulfonyl chloride. The use of a 1:1 stoichiometry of the reactants in the presence of a non-nucleophilic base is key to achieving mono-sulfonylation and preserving the second amine as a reactive handle for subsequent modifications.

Caption: Proposed synthesis of the target intermediate.

Representative Experimental Protocol

Objective: To synthesize this compound via mono-sulfonylation.

Materials:

-

4,4'-Bipiperidine (1.0 eq)

-

Pyrrolidine-1-sulfonyl chloride (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,4'-bipiperidine (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Reagent Addition: Add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexanes gradient) to isolate the desired mono-sulfonylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1000958-63-3 | [6],[7] |

| Molecular Formula | C₁₄H₂₇N₃O₂S | [6] |

| Molecular Weight | 301.45 g/mol | [6],[7] |

Part 3: The Strategic Role as a Synthetic Intermediate

The true value of this compound lies in its preserved secondary amine, which serves as a versatile nucleophilic handle for a wide array of subsequent chemical transformations. This design allows for a modular or "building block" approach to library synthesis.

Caption: Key downstream functionalization pathways.

Rationale in Library Synthesis and Lead Optimization

By using this intermediate, a research team can rapidly generate a library of diverse analogues. The core of the molecule, which may be responsible for the primary binding interaction or desired physicochemical properties, remains constant. The diversity is introduced in the final step by reacting the free secondary amine.

This late-stage functionalization strategy is highly efficient for Structure-Activity Relationship (SAR) studies. Chemists can quickly explore how different substituents attached to the second piperidine ring affect potency, selectivity, solubility, and metabolic stability.

Case Study Analogy: Application in Kinase Inhibitor Synthesis

The utility of the N-sulfonylpyrrolidine pharmacophore is clearly demonstrated in the development of inhibitors for kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[5] Published research shows that the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a critical component of potent FLT3 inhibitors.[5] This aniline is coupled to a heterocyclic core, and further modifications are made to complete the final drug candidate.